Differential Biochemical Potency Profile: I-BET 151 Exhibits a Unique BRD3 > BRD2 > BRD4 Rank Order, Distinct from the Pan-Potent (+)-JQ1
In cell-free assays, I-BET 151 hydrochloride demonstrates a distinct potency rank order against BET family bromodomains, with the highest activity against BRD3 (IC50 = 0.25 µM), followed by BRD2 (IC50 = 0.5 µM), and BRD4 (IC50 = 0.79 µM) . This profile contrasts sharply with the benchmark pan-BET inhibitor (+)-JQ1, which displays a similar potency profile across BRD2, BRD3, and BRD4, and is reported to have an IC50 of 33 nM for BRD4(2) . This differential selectivity may have significant implications for downstream gene expression signatures in cellular models.
| Evidence Dimension | Biochemical inhibitory potency (IC50) against BET bromodomains |
|---|---|
| Target Compound Data | BRD3: 0.25 µM; BRD2: 0.5 µM; BRD4: 0.79 µM |
| Comparator Or Baseline | (+)-JQ1: BRD4(2) IC50 = 33 nM (0.033 µM); reported pan-BET potency across BRD2/3/4 |
| Quantified Difference | I-BET 151 is 24-fold less potent against BRD4 than (+)-JQ1 (790 nM vs 33 nM), but shows a distinct rank-order selectivity not observed with (+)-JQ1. |
| Conditions | Cell-free biochemical assay |
Why This Matters
Procurement of I-BET 151 over (+)-JQ1 is justified when a less potent BRD4 inhibition relative to BRD3 is desired for mechanistic studies of differential bromodomain contributions.
